molecular formula C14H13N5O2 B2492828 N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1334372-30-3

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2492828
CAS No.: 1334372-30-3
M. Wt: 283.291
InChI Key: MAQDZSVLLWJKMF-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule designed for research purposes, integrating two privileged pharmacophores: a benzimidazole ring and a pyrimidinone core. The benzimidazole scaffold is a well-established structure in medicinal chemistry, known for its resemblance to purine nucleotides, which allows its derivatives to participate in significant biological interactions . A wide range of benzimidazole-containing compounds have demonstrated substantial research potential in areas such as antimicrobial , anticancer , and neuroprotective activities . Specifically, acetamide-linked benzimidazole derivatives have shown promising cytotoxic effects against various human cancer cell lines, including hepatic (HepG2) and colorectal carcinoma (HCT116), by inducing apoptotic cell death . The structural motif of linking a benzimidazole to another heterocyclic system via an acetamide bridge is a common and successful strategy in the design of novel bioactive molecules, as it can enhance binding affinity and selectivity . This particular compound is intended for use in biochemical research and early drug discovery efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to investigate its specific mechanism of action, kinase inhibition potential, and interactions with cellular targets.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-6-13(21)19(8-15-9)7-12(20)18-14-16-10-4-2-3-5-11(10)17-14/h2-6,8H,7H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQDZSVLLWJKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Formation of Pyrimidine Moiety: Using appropriate precursors such as β-diketones and urea or thiourea.

    Coupling Reaction: The benzimidazole and pyrimidine intermediates are then coupled using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the pyrimidine ring's oxo group and benzimidazole's nitrogen atoms. Key conditions and outcomes include:

  • Hydrogen peroxide (H₂O₂) in acidic media (e.g., acetic acid) oxidizes sulfur-containing substituents to sulfoxides or sulfones .

  • In basic media (e.g., NaOH), H₂O₂ facilitates the conversion of thioether groups to sulfonic acids, enhancing water solubility .

Example Reaction Pathway :

Compound+H2O2NaOHSulfonated derivative\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{NaOH}} \text{Sulfonated derivative}
Yields for analogous oxidations range from 45–72% , depending on substituents .

Reduction Reactions

Reductive modifications target the acetamide linkage and pyrimidine ring:

  • Sodium borohydride (NaBH₄) in methanol/ethanol selectively reduces carbonyl groups to hydroxyl intermediates.

  • Catalytic hydrogenation with Pd/C under H2\text{H}_2 atmosphere saturates double bonds in the pyrimidine ring.

Key Observation :
Reduction preserves the benzimidazole core while modifying the pyrimidine moiety, enabling selective derivatization.

Substitution Reactions

The benzimidazole nitrogen and pyrimidine C-2/C-4 positions are reactive sites for nucleophilic substitution:

Reaction Type Conditions Products Catalysts
Halogenation Cl2/Br2\text{Cl}_2/\text{Br}_2, DMF6-Chloro or bromo derivativesFeCl3\text{FeCl}_3
Amination NH3\text{NH}_3, ethanol, reflux2-Amino-pyrimidine analogsCuI\text{CuI}
Alkylation Alkyl halides, K₂CO₃N-Alkylated benzimidazolesPd(OAc)2\text{Pd(OAc)}_2

Substitution yields range from 60–85% , with halogenation showing higher efficiency .

Cyclization and Condensation

The compound participates in cyclization to form fused heterocycles:

  • Acid-catalyzed cyclization (e.g., H2SO4\text{H}_2\text{SO}_4) in ethanol yields pyrimidobenzimidazole derivatives .

  • Condensation with aldehydes (e.g., benzaldehyde) under oxidative conditions (Na2S2O5\text{Na}_2\text{S}_2\text{O}_5) forms Schiff bases .

Mechanistic Insight :
Cyclization involves intramolecular nucleophilic attack by the benzimidazole nitrogen on the pyrimidine carbonyl group .

Acid/Base-Mediated Transformations

  • Acidic hydrolysis (HCl, reflux) cleaves the acetamide bond, generating 2-aminobenzimidazole and pyrimidine fragments.

  • Basic hydrolysis (NaOH, aqueous ethanol) deacetylates the compound, producing carboxylic acid derivatives .

Stability Note :
The compound is stable under mild acidic/basic conditions but degrades in strong mineral acids.

Comparative Reactivity of Analogous Compounds

The reactivity profile aligns with structurally related heterocycles:

Compound Reactivity Highlights
1H-benzimidazole Faster electrophilic substitution at C-5/C-6 positions.
4-methylpyrimidin-6-one Higher susceptibility to nucleophilic attack at C-2/C-4 .
N-acetylbenzimidazole Reduced basicity compared to non-acetylated analogs .

Mechanistic Studies

  • Oxidation : Proceeds through a radical intermediate, confirmed by ESR spectroscopy .

  • Substitution : Follows an SNAr\text{S}_N\text{Ar} mechanism at pyrimidine C-2, as shown by kinetic isotope effects.

Scientific Research Applications

Medicinal Chemistry

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Research indicates that compounds with similar structures can interact with various biological targets, including:

  • Antimicrobial Activity : The compound may inhibit bacterial growth, as seen in studies evaluating derivatives of benzimidazole against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Compounds containing benzimidazole and pyrimidine rings have shown significant anticancer effects in vitro, particularly against colorectal carcinoma cell lines .

Biological Studies

Research has demonstrated that derivatives of this compound can serve as probes to study biological processes involving benzimidazole and pyrimidine derivatives. For instance:

  • A study on related benzimidazole derivatives found significant antimicrobial effects against various strains, suggesting that this compound could exhibit similar properties .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds structurally related to this compound in various biological assays:

  • Antimicrobial Studies : Compounds exhibited significant Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains, indicating strong antimicrobial properties .
  • Anticancer Efficacy : Certain derivatives demonstrated IC50 values lower than established drugs like 5-Fluorouracil, suggesting they may be more effective against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and pyrimidine moieties can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quorum Sensing Inhibition (QSI)

Triazole-based analogs demonstrate superior QSI activity against Pseudomonas aeruginosa:

  • 6p : 68.23% inhibition at 250 µM, attributed to the nitro group’s electron-withdrawing effects enhancing interactions with the LasR receptor .
  • 6i (4-chlorophenyl-triazole): 64.99% inhibition at 250 µM, suggesting halogen substituents moderately enhance activity .
  • 6o (trifluoromethylphenyl-triazole): 64.25% inhibition, indicating trifluoromethyl groups improve lipophilicity but reduce polar interactions .
Antimicrobial and Cytotoxicity Profiles
  • Thioether-linked analogs (e.g., ) exhibit antimicrobial activity but higher cytotoxicity due to increased membrane permeability .

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Molecular Weight (g/mol)
Target Compound Not reported Estimated ~2.1 325.3
6p 288 3.8 407.3
Pyridazinone analog Not reported ~2.5 367.3
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 194–196 3.2 301.3

Key Observations :

  • Triazole derivatives (e.g., 6p) exhibit higher molecular weights and melting points due to aromatic stacking.
  • Thioether analogs (e.g., ) show lower melting points, suggesting reduced crystallinity.

Computational and Docking Studies

  • 6p : Docking into the LasR receptor revealed hydrogen bonds between the nitro group and Arg61, along with π-π interactions with Tyr56 .
  • Pyrimidinone/pyridazinone analogs: Predicted to bind metalloproteinases (e.g., MMP-9) via interactions with the oxo group and hydrophobic pockets .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a pyrimidine derivative, which contributes to its diverse biological activities. The structural formula can be represented as follows:

C15H15N5O\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Notably, derivatives containing the benzimidazole structure have shown minimum inhibitory concentrations (MICs) lower than 1 µg/mL against resistant strains of S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
3aoStaphylococcus aureus< 1
3adEscherichia coli3.9
3aqMycobacterium smegmatis< 1

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies suggest that compounds with a benzimidazole core can inhibit human topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells. This inhibition leads to the disruption of cancer cell proliferation .

Case Study: Topoisomerase Inhibition
In a study involving various benzimidazole derivatives, several compounds demonstrated strong binding affinity to DNA and significant thermal stabilization effects. These interactions suggest a mechanism through which these compounds can exert anticancer effects by targeting DNA processes .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting essential processes like replication and transcription.
  • Enzyme Inhibition : It acts as an inhibitor of critical enzymes such as topoisomerases and pyruvate kinases, which are involved in cellular metabolism and division .
  • Membrane Disruption : Some studies indicate that benzimidazole derivatives can disrupt microbial membranes, leading to cell death.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step pathways. A common approach includes:

  • Step 1 : Condensation of 2-aminobenzimidazole derivatives with activated pyrimidinone intermediates using glacial acetic acid under reflux (5–8 hours) to form the acetamide backbone .
  • Step 2 : Purification via recrystallization (ethanol or chloroform) or column chromatography (silica gel, ethyl acetate/hexane mixtures) to achieve >90% purity .
  • Optimization : Adjusting reaction temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalyst use (e.g., CuI for triazole coupling) can improve yields from 70% to 93% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : Distinct signals for benzimidazole NH (~12.2 ppm), pyrimidinone carbonyl (~168 ppm in ¹³C NMR), and methyl groups (~2.4 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 554 [M]⁺) confirm molecular weight .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., planar acetamide core with gauche-oriented substituents) .

Q. What initial biological screening approaches are recommended for assessing therapeutic potential?

Prioritize these assays:

  • Quorum Sensing (QS) Inhibition : Measure GFP production in Pseudomonas aeruginosa MH602 reporter strains (IC₅₀ values at 62.5–250 μM) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects (IC₅₀ < 50 μM in promising candidates) .
  • Enzyme Inhibition : α-Glucosidase inhibition assays (e.g., 50–80% inhibition at 100 μg/mL for diabetes applications) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve bioactivity?

  • Substituent Modification : Replace the 4-methyl group on the pyrimidinone ring with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance QS inhibition (e.g., 68.23% inhibition for 4-nitrophenyl derivative) .
  • Bioisosteric Replacement : Substitute the benzimidazole core with thiazole or indole moieties to improve solubility while retaining activity .
  • Key SAR Findings :
Substituent on Acetamide MoietyBiological Activity (% Inhibition)Reference
4-Nitrophenyl68.23% (QS)
4-Trifluoromethylphenyl64.25% (QS)
5,6-Dimethylbenzimidazole65.80% (QS)

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Control variables like bacterial growth phase (OD₆₀₀ = 0.5 for QS assays) or serum concentration in cell-based tests .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., α-glucosidase) via fluorescence-based assays alongside traditional spectrophotometry .
  • Meta-Analysis : Compare cytotoxicity data (e.g., HEK293 cell viability >80% at 100 μM for non-toxic candidates) to filter false positives .

Q. What computational methods validate the compound’s binding interactions with biological targets?

  • Molecular Docking : Use Schrödinger Glide to model interactions with LasR receptor (PDB ID: 2UV0). Key residues: Trp60 (π-π stacking) and Ser129 (hydrogen bonding) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG < −30 kcal/mol for high-affinity candidates) .
  • ADMET Prediction : SwissADME or PreADMET tools to predict logP (<5), BBB permeability, and CYP450 inhibition .

Q. How can solubility and bioavailability be enhanced without compromising bioactivity?

  • Prodrug Design : Introduce phosphate esters on the pyrimidinone oxygen for pH-dependent release in target tissues .
  • Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility (target: >100 μg/mL) .
  • Structural Tweaks : Add hydrophilic groups (e.g., morpholine, PEG chains) to the benzimidazole N-1 position while monitoring SAR .

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